![molecular formula C14H16N2O3 B12535811 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-06-0](/img/structure/B12535811.png)
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an ethenyloxy group and a diazenyl group attached to a pentane-2,4-dione backbone
Méthodes De Préparation
The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps:
Formation of the Ethenyloxy Group: This can be achieved through the reaction of an appropriate alcohol with an alkene under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an amine is converted to a diazonium salt, followed by coupling with an aromatic compound.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction, where esters react in the presence of a strong base to form β-diketones.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethenyloxy and diazenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy and diazenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione include:
1-(Ethenyloxy)hexane: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
Acetylacetone (2,4-Pentanedione): Shares the pentane-2,4-dione backbone but lacks the ethenyloxy and diazenyl groups, resulting in different chemical properties and applications.
Benzene, 1-(ethenyloxy)-4-methoxy-: Contains an ethenyloxy group attached to a benzene ring, differing in its aromatic nature and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
828913-06-0 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
1-ethenoxy-3-[(4-methylphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-9-13(18)14(11(3)17)16-15-12-7-5-10(2)6-8-12/h4-8,14H,1,9H2,2-3H3 |
Clé InChI |
OUDZIONNVUWCBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC(C(=O)C)C(=O)COC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


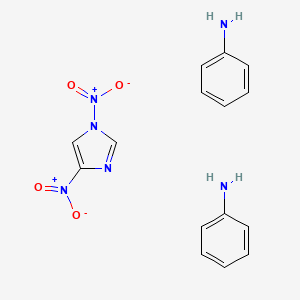
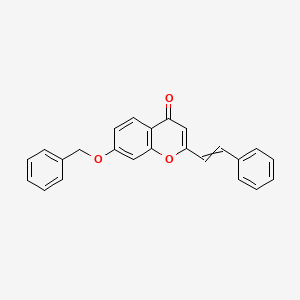
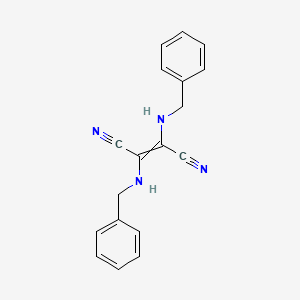
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
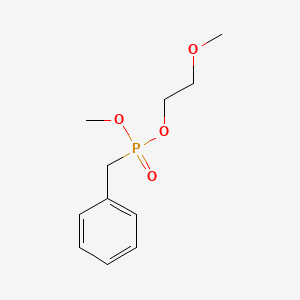
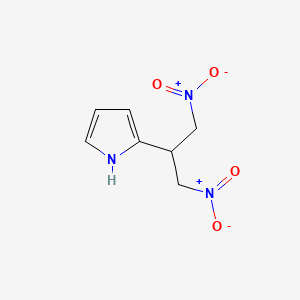
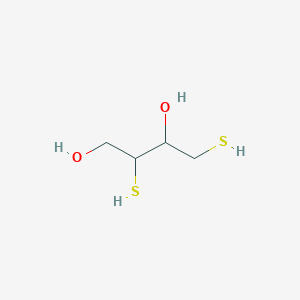
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
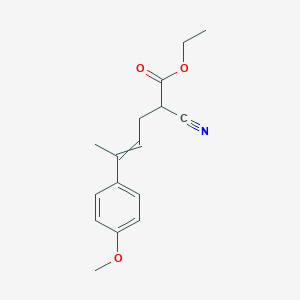
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
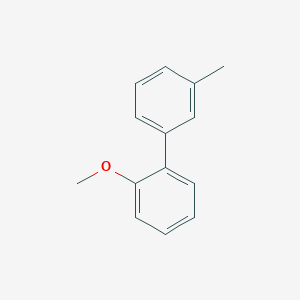
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
